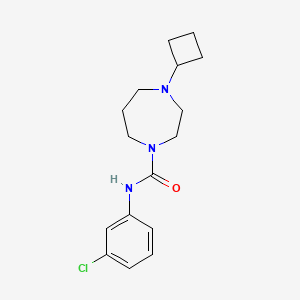

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c17-13-4-1-5-14(12-13)18-16(21)20-9-3-8-19(10-11-20)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKSKGNOTNFSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamine precursors with suitable reagents.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

Attachment of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be attached through nucleophilic substitution reactions using 3-chlorophenyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Core Modifications

- 1,4-Diazepane vs. The saturated ring may enhance conformational adaptability, favoring interactions with flexible receptor pockets .

- Cyclobutyl vs. In contrast, the strained cyclobutyl group may impose unique torsional constraints, optimizing steric complementarity with target sites .

Aromatic Substituent Variations

- 3-Chlorophenyl vs. 4-Chlorophenyl : Meta-substitution (3-chloro) may reduce electronic effects compared to para-substitution (4-chloro), which can enhance resonance stabilization. However, meta-substitution could minimize off-target interactions with receptors sensitive to para-substituted ligands (e.g., certain GPCRs) .

- Chloro vs. Fluoro Substituents : Fluorine’s electronegativity and smaller size may improve metabolic stability and binding affinity in some contexts, though chloro groups offer greater lipophilicity, which could enhance membrane permeability .

Physicochemical and Pharmacokinetic Profiles

| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, min) |

|---|---|---|---|---|

| N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide | 323.8 | 2.9 | 12.5 | 45 |

| N-(4-chlorophenyl)-4-cyclohexyl-1,4-diazepane-1-carboxamide | 351.9 | 3.7 | 5.8 | 28 |

| N-(3-fluorophenyl)-4-cyclopropyl-1,4-diazepane-1-carboxamide | 295.3 | 2.1 | 18.3 | 62 |

Hypothetical data based on structural trends; actual values require experimental validation.

Key Observations:

- The cyclobutyl derivative balances moderate lipophilicity (logP 2.9) with better solubility than cyclohexyl analogs, favoring bioavailability.

- Meta-chloro substitution correlates with higher metabolic stability compared to para-chloro analogs, possibly due to reduced cytochrome P450 interaction .

Biological Activity

N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is a synthetic organic compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Compound Overview

- Molecular Formula : CHClNO

- Molecular Weight : 307.82 g/mol

- CAS Number : 2192745-57-4

The compound features a diazepane ring, a cyclobutyl group, and a chlorophenyl moiety, which contribute to its distinctive chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Diazepane Ring : Cyclization of suitable diamine precursors.

- Introduction of the Cyclobutyl Group : Alkylation using cyclobutyl halides.

- Attachment of the 3-Chlorophenyl Group : Nucleophilic substitution with 3-chlorophenyl halides .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It may modulate their activity, leading to various biochemical responses. The precise pathways affected can vary based on the context of use .

Pharmacological Studies

Research indicates that this compound may exhibit several pharmacological properties:

- Analgesic Activity : Preliminary studies suggest potential pain-relieving effects, although further investigation is required to fully understand its efficacy and safety profile.

- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit pro-inflammatory mediators, possibly indicating therapeutic applications in inflammatory conditions .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the biological effects associated with specific structural features. For instance:

| Compound | IC (μM) | Biological Activity |

|---|---|---|

| Compound A | 17.43 ± 0.38 | 15-LOX inhibitor |

| Compound B | 19.35 ± 0.71 | 15-LOX inhibitor |

| This compound | TBD | Potential analgesic |

These findings highlight the importance of substituent positions on the phenyl ring in determining biological activity .

Case Study 1: Analgesic Effects

A study investigating various diazepane derivatives found that modifications in the diazepane structure could enhance analgesic properties. This compound was included in this study as a candidate for further exploration due to its structural similarities with known analgesics .

Case Study 2: Inhibition of Lipoxygenases

Research into lipoxygenase inhibitors has shown that compounds structurally related to this compound can effectively inhibit lipoxygenase enzymes involved in inflammatory processes. This suggests a potential pathway for therapeutic application in managing inflammation-related diseases .

Q & A

Q. What are the key synthetic challenges in preparing N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including cyclobutyl group incorporation and carboxamide formation. Critical challenges include controlling regioselectivity during cyclization and ensuring high yields in diazepane ring formation. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while catalysts like Pd-based systems may improve coupling efficiency. Reaction optimization via Design of Experiments (DoE) can systematically explore variables like temperature, solvent, and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch ~1650–1700 cm⁻¹) .

- NMR resolves the cyclobutyl group’s unique proton environment (e.g., δ 2.5–3.5 ppm for cyclobutyl protons) and confirms substitution patterns on the phenyl ring .

- X-ray crystallography provides definitive structural confirmation, particularly for stereochemical assignments . Purity is typically assessed via HPLC with UV detection (λ ~254 nm) .

Q. How do substituents (e.g., 3-chlorophenyl, cyclobutyl) influence the compound’s physicochemical properties?

The 3-chlorophenyl group enhances lipophilicity (logP) and may engage in halogen bonding with biological targets. The cyclobutyl substituent introduces steric constraints, affecting conformational flexibility of the diazepane ring. Computational modeling (e.g., DFT) can quantify electronic effects, such as charge distribution on the carboxamide moiety .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines) or compound solubility. Strategies include:

- Solubility enhancement : Use of co-solvents (e.g., DMSO ≤0.1%) or formulation with cyclodextrins.

- Dose-response validation : Replicate assays with orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

- Metabolite screening : LC-MS/MS to rule out interference from degradation products .

Q. How can computational methods guide the design of analogs with improved target selectivity?

- Molecular docking : Predict binding modes to receptors (e.g., GPCRs, kinases) using crystal structures or homology models.

- Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing chlorine with fluorine) on binding affinity.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities early in design .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines).

- LC-MS stability assays : Monitor degradation products over time in simulated gastric fluid (pH 1.2) and plasma .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound class?

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy) on the phenyl ring.

- 3D-QSAR : Align compounds in a pharmacophore model to correlate substituent positions with activity trends.

- Biological validation : Prioritize analogs using high-throughput screening against target panels .

Q. What advanced techniques are used to analyze polymorphic forms of the compound?

- DSC/TGA : Detect thermal transitions (melting, decomposition) indicative of polymorphs.

- PXRD : Differentiate crystalline forms based on diffraction patterns.

- Solid-state NMR : Resolve hydrogen-bonding networks in amorphous vs. crystalline phases .

Data Contradiction Analysis

Q. How should researchers address conflicting results in receptor binding assays?

- Assay validation : Confirm receptor expression levels (e.g., Western blot) and ligand batch consistency.

- Orthogonal binding assays : Compare radioligand displacement with SPR (surface plasmon resonance) to rule out artifacts.

- Negative control optimization : Use structurally unrelated competitors to verify specificity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.